
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione is a complex organic compound that belongs to the class of nitroimidazolidines This compound is characterized by the presence of a dinitrophenyl group, an ethyl group, a methyl group, and a nitro group attached to an imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione typically involves the nitration of imidazolidine derivatives. One common method includes the reaction of 2,4-dinitrophenylhydrazine with ethyl methyl ketone in the presence of a nitrating agent such as nitric acid or a sulfuric-nitric acid mixture . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a protonophore, disrupting the proton gradient across biological membranes and affecting cellular energy production . This mechanism is similar to that of other nitroaromatic compounds, which can uncouple oxidative phosphorylation and inhibit ATP synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: A well-known uncoupler of oxidative phosphorylation with similar nitro groups.
5-Nitroimidazole: A compound with antimicrobial properties, used in the treatment of infections.
Nitrobenzene: An aromatic compound with nitro groups, used in the synthesis of aniline and other chemicals.
Uniqueness
5-(2,4-Dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione is unique due to its specific combination of functional groups and its imidazolidine ring structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
65632-94-2 |
|---|---|
Fórmula molecular |
C12H11N5O8 |
Peso molecular |
353.24 g/mol |
Nombre IUPAC |
5-(2,4-dinitrophenyl)-5-ethyl-3-methyl-1-nitroimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H11N5O8/c1-3-12(10(18)13(2)11(19)14(12)17(24)25)8-5-4-7(15(20)21)6-9(8)16(22)23/h4-6H,3H2,1-2H3 |
Clave InChI |
OEUZKOVGICADQH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)N(C(=O)N1[N+](=O)[O-])C)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)
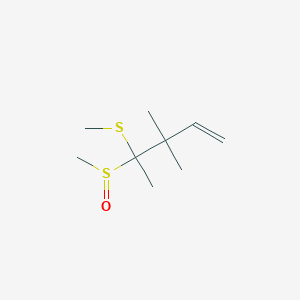

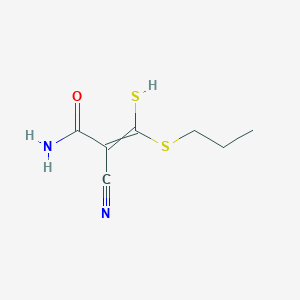
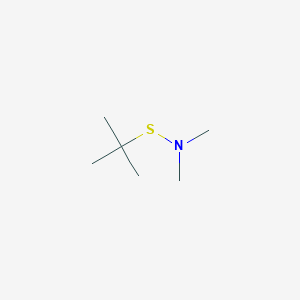
![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
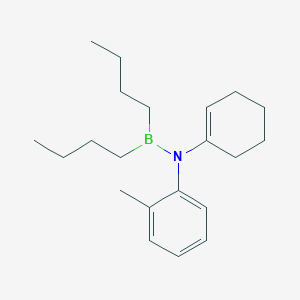

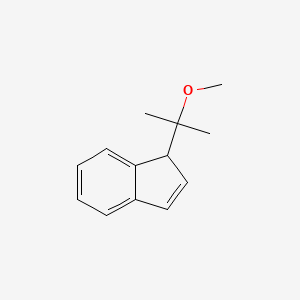
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
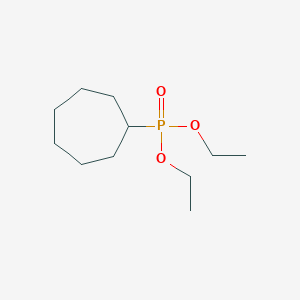
![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
